molecular formula C6H10N2O2 B12880729 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one

7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one

Cat. No.: B12880729
M. Wt: 142.16 g/mol
InChI Key: ZEZSGWXMNRMAGX-UHFFFAOYSA-N
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Description

7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one is a heterocyclic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazole ring system with high regioselectivity and functional group compatibility . Common reagents used in these reactions include aldehydes, amines, and isocyanides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique hydroxyl group at the 7A position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

7a-hydroxy-2,5,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-3-one

InChI

InChI=1S/C6H10N2O2/c9-5-4-7-6(10)2-1-3-8(5)6/h7,10H,1-4H2

InChI Key

ZEZSGWXMNRMAGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NCC(=O)N2C1)O

Origin of Product

United States

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